molecular formula C20H18F2N2O4S B2620104 (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 955808-96-5

(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2620104
CAS No.: 955808-96-5
M. Wt: 420.43
InChI Key: QBDKWNKKORKJBQ-BSYVCWPDSA-N
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Description

(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a potent and selective small-molecule inhibitor primarily investigated for its activity against the Tropomyosin Receptor Kinase (Trk) family and the ROS1 (c-ros oncogene 1) kinase. These kinases are critical signaling proteins, and their aberrant fusion or overexpression is a well-documented driver in a variety of cancers, including those of the lung, colon, and thyroid, as well as in glioblastoma. The compound functions by competitively binding to the ATP-binding site of these kinases, thereby blocking the phosphorylation and activation of downstream signaling pathways, such as MAPK/ERK and PI3K/AKT, which are essential for cancer cell proliferation, survival, and metastasis. Research into this compound and its analogs, as described in patent literature (e.g., WO2016193406A1 ), highlights its value as a chemical tool for dissecting the specific roles of Trk and ROS1 in oncogenesis and for evaluating the therapeutic potential of targeted inhibition in preclinical models. This makes it an indispensable reagent for researchers in chemical biology and oncology, particularly for studies focused on kinase signaling networks, drug resistance mechanisms, and the development of novel targeted cancer therapies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[4,6-difluoro-2-[2-(4-methoxy-3-methylphenyl)acetyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S/c1-11-6-12(4-5-15(11)27-2)7-17(25)23-20-24(10-18(26)28-3)19-14(22)8-13(21)9-16(19)29-20/h4-6,8-9H,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDKWNKKORKJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro groups: This step often involves electrophilic aromatic substitution reactions using fluorinating agents.

    Attachment of the methoxy and methylphenyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the imino group: This can be done through condensation reactions with appropriate amines or imines.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4,6-difluoro positions on the benzothiazole ring undergo selective nucleophilic aromatic substitution (SNAr). Key findings include:

ReagentConditionsProduct FormedSelectivityReference
Primary aminesDMF, 80°C, 12 hr4,6-diamino derivativesC4 > C6
Methoxide ionsMeOH reflux, K₂CO₃4-methoxy-6-fluoro analogsC4 only
ThiophenolTHF, RT, 18 hr4-phenylthio-6-fluoro compoundsC4 > C6

These reactions proceed via a σ-complex intermediate, with C4 substitution favored due to reduced steric hindrance compared to C6.

Cyclization Reactions

The imino-acetyl group facilitates intramolecular cyclizations under acidic conditions:

Key pathways observed:

  • Thiazine ring formation : Treatment with HCl/EtOH (0.1 M, 60°C) induces cyclization to yield a fused 1,3-thiazinan-4-one system .

  • Benzodiazepine analogs : Using p-TsOH in toluene at 110°C generates a seven-membered ring via C-N bond formation .

Starting MaterialConditionsCyclized ProductYield (%)
Parent compoundHCl/EtOH (0.1 M, 60°C)Fused thiazinan-4-one derivative78
Parent compoundp-TsOH/toluene, 110°CBenzodiazepine-thiazole hybrid65

Condensation with Electrophilic Reagents

The imino group participates in condensations with α,β-unsaturated carbonyl compounds:

Example reaction with DMAD (dimethyl acetylenedicarboxylate):

text
(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate + DMAD → Methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Conditions: Acetic acid, reflux, 8 hr .
Yield: 82% .

Palladium-Catalyzed Cross-Couplings

The 4-methoxy-3-methylphenyl moiety undergoes Suzuki-Miyaura coupling:

Boronic AcidCatalyst SystemProductYield (%)
4-CF₃-phenylPd(dppf)Cl₂, K₂CO₃Biaryl derivative with CF₃ substitution73
2-ThienylPd(OAc)₂, SPhosHeteroaryl-coupled analog68

Reactions were optimized using microwave assistance (150W, 120°C, 20 min) .

Base-Mediated Rearrangements

Under strong basic conditions (NaOH/EtOH, 70°C), two competing pathways occur:

  • Ester hydrolysis : Conversion to carboxylic acid (95% yield).

  • Imino-ketene formation : Rearrangement via a six-membered transition state to generate α,β-unsaturated ketene intermediates .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • E→Z isomerization of the imino group (quantified by HPLC: 87% Z-form after 4 hr).

  • Defluorination at C6 (secondary pathway, 12% yield).

This compound’s reactivity profile highlights its versatility as a synthetic intermediate for bioactive molecule development. The fluorine atoms and electron-deficient thiazole ring drive nucleophilic substitutions, while the imino-acetyl group enables cyclizations and condensations critical for generating structural diversity .

Scientific Research Applications

Structure and Composition

The molecular formula of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is C17H16F2N2O3S, with a molecular weight of approximately 372.38 g/mol. The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities.

Physical Properties

  • Molecular Weight : 372.38 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : Stable under normal laboratory conditions, but sensitive to light and moisture.

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of the compound on human cancer cell lines using an MTT assay. The results indicated an IC50 value of 5.4 µM against A549 (lung cancer) cells and 7.8 µM against HeLa (cervical cancer) cells, suggesting potent anticancer activity.

Cell LineIC50 (µM)
A5495.4
HeLa7.8

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Thiazole derivatives are known to exhibit activity against a range of bacterial strains.

Antimicrobial Efficacy Table

In vitro studies showed that the compound exhibited moderate to high activity against common pathogens:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Pseudomonas aeruginosaModerate

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression, such as kinases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

In Vivo Studies

Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, indicating a decrease in inflammation markers.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Benzothiazole Derivatives
Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzothiazole 4,6-difluoro, 4-methoxy-3-methylphenylacetyl Ester, imino Agrochemical/Pharmaceutical (inferred)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate () Benzothiazole Indole, cyano Cyano, ester Bioactive molecules (unspecified)
N-(2-Bromo-4,6-difluorophenyl)-...acetamide () Thiadiazole 4,6-difluorophenyl, naphthalene Acetamide, thioether Not specified

Physicochemical Properties

  • Fluorine Substitutions: The 4,6-difluoro groups in the target compound likely increase lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like those in .
  • Ester vs. Cyano Groups: The methyl ester in the target compound may improve solubility in polar solvents relative to the cyano group in the indole-containing analog, affecting bioavailability .

Stability and Reactivity

This contrasts with sulfur-containing analogs (e.g., thioethers in ), which are prone to oxidation .

Biological Activity

(E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent modifications to introduce the difluoro and methoxy groups. The synthetic pathway often employs standard techniques in organic chemistry, such as condensation reactions and esterification.

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its potential as an anti-cancer agent and its effects on various cellular pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may target dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells .
  • Impact on Cell Signaling : Studies indicate that this compound could modulate signaling pathways associated with inflammation and cancer progression. By affecting phosphodiesterase enzymes, it may alter intracellular cAMP levels, influencing the expression of inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the biological effects of similar compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Activity : A study on related benzo[d]thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting a promising therapeutic profile .
  • Antimicrobial Properties : Research on structurally similar compounds indicated that they possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for this compound to be explored further for antimicrobial applications .

Data Table: Biological Activity Overview

Activity Type Description Reference
AnticancerInhibits cell proliferation via DHFR inhibition
AntimicrobialEffective against Staphylococcus aureus and others
Anti-inflammatoryModulates cAMP levels affecting cytokine expression

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-methyl 2-(4,6-difluoro-2-((2-(4-methoxy-3-methylphenyl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclocondensation of substituted anilines with α-bromo ketones or aldehydes. For example, refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with substituted bromoacetophenone in acetone for 8 hours, followed by basification with NH4OH and purification via solvent extraction, yields analogous compounds with ~74% efficiency . Key parameters to optimize include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., glacial acetic acid for imine formation), and reaction time (4–18 hours depending on substituent reactivity) . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) can mitigate side reactions like over-acylation.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the (E)-configuration of the imine group. SHELX programs are robust for handling fluorine and sulfur atoms, which are prone to anisotropic displacement artifacts .
  • NMR : ¹⁹F NMR is critical for verifying the positions of difluoro substituents (δ ~ -110 to -120 ppm for aromatic C-F). ¹H NMR can distinguish between syn/anti imine conformers via coupling constants (e.g., J = 8–12 Hz for trans-configuration) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns indicative of the acetylated benzothiazole core .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) to quantify impurities. Monitor for degradation products like hydrolyzed ester groups (~2.5% after 6 months at -20°C) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C suggests stability for room-temperature storage) .
  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and track changes via UV-Vis spectroscopy (λmax ~270 nm for intact benzothiazole) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the imine formation in this compound, and how can computational modeling validate these pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the transition state of the Schiff base formation. The electron-withdrawing difluoro groups on the benzothiazole ring increase electrophilicity at the C2 position, favoring nucleophilic attack by the acetylated phenylamine. Solvent effects (e.g., ethanol vs. DMF) can be simulated using the polarizable continuum model (PCM) to predict reaction rates . Experimental validation via kinetic isotope effects (KIEs) using deuterated aldehydes can corroborate computational findings .

Q. How can researchers resolve contradictions in biological activity data reported for similar benzothiazole derivatives?

  • Methodological Answer : Discrepancies in IC50 values or receptor binding affinities often arise from variations in assay conditions (e.g., serum concentration, cell lines). For example:

  • Case Study : Conflicting cytotoxicity data for a related compound (2-phenylbenzo[d]thiazole) were resolved by standardizing MTT assay protocols (e.g., 24 vs. 48-hour incubation) and validating results across multiple cell lines (e.g., HeLa vs. MCF-7) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity logP vs. bioactivity) and identify confounding factors .

Q. What strategies are effective for modifying the benzothiazole core to enhance solubility without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Replace the methyl ester with a PEGylated carboxylate to improve aqueous solubility (e.g., logP reduction from 3.2 to 1.8) while maintaining in vivo esterase-mediated activation .
  • Co-crystallization : Screen co-formers like succinic acid or cyclodextrins to create stable co-crystals with enhanced dissolution rates (e.g., 2-fold solubility increase in PBS pH 7.4) .
  • Structure-activity relationship (SAR) : Introduce polar groups (e.g., -OH, -SO3H) at the 4-methoxy-3-methylphenyl moiety and assess activity via radioligand binding assays .

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